molecular formula C14H17N5O B8355438 6-(N-ethyl-N-(2-aminobenzyl)amino)-pyridazine-3-carboxamide

6-(N-ethyl-N-(2-aminobenzyl)amino)-pyridazine-3-carboxamide

Cat. No. B8355438
M. Wt: 271.32 g/mol
InChI Key: ZKHMTLMKZJOFMI-UHFFFAOYSA-N
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Patent
US05834468

Procedure details

N-Ethyl-N-(2-aminobenzyl)amine (707 mg, 4.7 mmol) in DMF (11 ml) was treated with 6-chloropyridazin-3-amide (4.7 mmol) followed by diisopropylethylamine (15.4 mol) and the reaction stirred at 140° under argon for 24 hours. The reaction was evaporated in vacuo (cold-finger) and the residue partitioned between water and ethyl acetate. The combined organic extracts were dried and evaporated to give a brown gum. The gum was purified by medium pressure chromatography to give 6-(N-ethyl-N-(2-aminobenzyl)amino)-pyridazine-3-carboxamide (500 mg, 30%).
Quantity
707 mg
Type
reactant
Reaction Step One
Quantity
4.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
15.4 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11])[CH3:2].Cl[C:13]1[N:18]=[N:17][C:16]([C:19]([NH2:21])=[O:20])=[CH:15][CH:14]=1.C(N(C(C)C)CC)(C)C>CN(C=O)C>[CH2:1]([N:3]([C:13]1[N:18]=[N:17][C:16]([C:19]([NH2:21])=[O:20])=[CH:15][CH:14]=1)[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11])[CH3:2]

Inputs

Step One
Name
Quantity
707 mg
Type
reactant
Smiles
C(C)NCC1=C(C=CC=C1)N
Name
Quantity
4.7 mmol
Type
reactant
Smiles
ClC1=CC=C(N=N1)C(=O)N
Name
Quantity
11 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
15.4 mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred at 140° under argon for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated in vacuo (cold-finger)
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown gum
CUSTOM
Type
CUSTOM
Details
The gum was purified by medium pressure chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)N(CC1=C(C=CC=C1)N)C1=CC=C(N=N1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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